Product packaging for Florilglutamic acid(Cat. No.:CAS No. 1196794-42-9)

Florilglutamic acid

Cat. No.: B607464
CAS No.: 1196794-42-9
M. Wt: 207.2
InChI Key: MKDNDKMECWBLOF-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Florilglutamic acid is a synthetic glutamic acid analog developed for investigative research purposes. This compound is provided as a high-purity standard to ensure reproducibility and reliability in experimental settings. In research applications, this compound serves as a valuable tool for studying the structure-activity relationships of glutamate-like compounds and their interactions with biological systems. Its primary research utility lies in probing enzymatic processes, receptor binding affinities, and metabolic pathways influenced by glutamic acid derivatives. Glutamic acid analogs are of significant interest in neuroscience and cell biology for their potential to modulate key physiological functions . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers are encouraged to consult the available safety data sheet and product analysis certificate for detailed handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14FNO4 B607464 Florilglutamic acid CAS No. 1196794-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-2-amino-4-(3-fluoropropyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO4/c9-3-1-2-5(7(11)12)4-6(10)8(13)14/h5-6H,1-4,10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNDKMECWBLOF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(C(=O)O)N)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152544
Record name Florilglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196794-42-9
Record name Florilglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196794429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florilglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLORILGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954ZFH0S16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Radiochemical Synthesis and Production of Florilglutamic Acid 18f

Precursor Design and Chemical Modification for Radiolabeling

The synthesis of Florilglutamic acid (18F), also known as [18F]FSPG, relies on a carefully designed precursor molecule that facilitates the introduction of the radioactive fluorine-18 (B77423) (18F) isotope. nih.gov This precursor is a modified glutamic acid molecule where the functional groups that are not involved in the radiolabeling reaction are protected by temporary chemical moieties. These protecting groups prevent unwanted side reactions and ensure that the fluorination occurs at the desired position.

A commonly used precursor is (2S,4S)-di-tert-butyl 2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate. In this molecule, the two carboxylic acid groups of the glutamic acid backbone are protected as tert-butyl esters, and the amino group is protected with a trityl group. nih.gov The key feature for radiolabeling is the 3-((naphthalen-2-ylsulfonyl)oxy)propyl side chain. The 2-naphthylsulfonate group is an excellent leaving group, which is crucial for the subsequent nucleophilic fluorination step.

Early precursor designs utilized 4-nitrophenylsulfonate derivatives. However, modern methods favor the 2-naphthylsulfonate precursor due to its superior stability and reaction kinetics, leading to higher radiochemical yields. Triflate has also been explored as a leaving group for the precursor. The selection of the precursor and its protecting groups is a critical aspect of the synthesis, directly impacting the efficiency and purity of the final radiolabeled product.

Nucleophilic Fluorination Methodologies

The core of the [18F]this compound synthesis is the nucleophilic substitution reaction, where a fluoride (B91410) ion (18F-) attacks the precursor molecule, displacing a leaving group. nih.gov This method is favored for its ability to produce radiotracers with high specific activity, which is essential for sensitive PET imaging. nih.gov

The reaction is a bimolecular nucleophilic substitution (SN2) reaction. alfa-chemistry.com In this process, the negatively charged [18F]fluoride ion acts as a nucleophile and attacks the carbon atom attached to the leaving group on the precursor. alfa-chemistry.com The approach of the fluoride ion occurs from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the reaction center. alfa-chemistry.com

Reaction Conditions and Optimization Strategies

The efficiency of the nucleophilic fluorination is highly dependent on the reaction conditions. The reaction is typically carried out at elevated temperatures to provide the necessary activation energy for the substitution to occur. A phase-transfer catalyst, such as Kryptofix 2.2.2™ (K2.2.2) in combination with a weak base like potassium carbonate (K2CO3), is essential. nih.goviaea.org The K2.2.2 cryptand encapsulates the potassium ion, making the fluoride ion more "naked" and thus more reactive.

Optimization of reaction conditions is crucial for maximizing the radiochemical yield (RCY). This includes fine-tuning the temperature, reaction time, and the amounts of precursor and catalyst. Automated synthesis modules are often employed to ensure consistent and optimized production. nih.gov These systems can precisely control the reaction parameters, leading to reliable and high yields of the desired product.

Role of Leaving Groups (e.g., 2-naphthylsulfonate)

The choice of the leaving group is a critical determinant of the success of the nucleophilic substitution reaction. nih.gov A good leaving group is a species that can readily depart from the precursor molecule, taking with it the pair of electrons from the bond that is breaking. libretexts.org Generally, weak bases are good leaving groups. masterorganicchemistry.com

In the synthesis of [18F]this compound, sulfonate esters are commonly employed as leaving groups. Modern protocols have shifted towards using 2-naphthylsulfonate as the leaving group. This preference is due to its excellent stability and ability to be displaced efficiently by the incoming fluoride ion, resulting in superior reaction kinetics and higher radiochemical yields compared to earlier leaving groups like 4-nitrophenylsulfonate. Other effective leaving groups in nucleophilic fluorination reactions include triflates, tosylates, and mesylates. nih.gov The stability of the leaving group once it has detached is also important; it should not be so reactive that it re-enters the parent molecule. nih.gov

Post-Synthesis Processing and Purification Techniques

Following the nucleophilic fluorination reaction, the resulting molecule is still in its protected form. Therefore, post-synthesis processing is necessary to remove the protecting groups and purify the final [18F]this compound.

Acidic Deprotection and Neutralization

The removal of the tert-butyl and trityl protecting groups is typically achieved through acid hydrolysis. A strong acid, such as 1 M sulfuric acid (H2SO4), is added to the reaction mixture, which is then heated. This process cleaves the ester and amide bonds of the protecting groups, yielding the deprotected [18F]this compound. This step is critical for restoring the biologically active form of the molecule and must be performed under controlled conditions to maintain stereochemical integrity.

After deprotection, the acidic solution is neutralized. This is typically done by adding a base, such as sodium hydroxide (B78521) (NaOH), to bring the pH of the final product solution to a physiologically compatible level. The final product is then purified, often using solid-phase extraction (SPE) cartridges, to remove any remaining impurities, unreacted reagents, or byproducts. nih.govnih.gov This ensures the high radiochemical purity required for clinical use.

Solid-Phase Extraction (SPE) and Sterile Filtration

Following the radiolabeling of this compound (18F), a crucial purification step is performed using Solid-Phase Extraction (SPE). This technique is essential for separating the desired radiolabeled compound from unreacted [18F]fluoride, labeling precursors, and other impurities. The choice of SPE cartridge and elution conditions is critical for achieving high radiochemical purity and yield.

For the purification of [18F]this compound, mixed-mode cation exchange (MCX) cartridges have proven to be highly effective. The purification process typically involves trapping the [18F]this compound on the SPE cartridge at a low pH (less than 2). This allows for the removal of impurities with an efficiency that leaves less than 5% of the residual precursor. The purified product is then eluted from the cartridge using a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4, achieving an elution efficiency of 92-95%.

The use of SPE has been shown to be a reliable alternative to more complex purification methods like high-performance liquid chromatography (HPLC), offering simplicity and suitability for automated synthesis modules. frontiersin.orgfrontiersin.org

Following purification, the final step is to ensure the sterility of the radiopharmaceutical for safe intravenous administration. This is accomplished through sterile filtration. The formulated solution of [18F]this compound is passed through a sterile membrane filter, typically with a pore size of 0.22 µm or smaller. nih.govsartorius.com This process removes any potential microbial contamination, rendering the final product sterile and pyrogen-free, meeting the stringent requirements for injectable radiopharmaceuticals. nih.govsigmaaldrich.com

Interactive Data Table: SPE Purification Parameters for [18F]this compound

Parameter Value Reference
SPE Cartridge Type Oasis MCX (Mixed-mode Cation Exchange)
Trapping pH <2
Residual Precursor <5%
Elution Solution Phosphate-Buffered Saline (PBS, pH 7.4)
Elution Efficiency 92-95%

Stereochemical Control and Integrity in Radiolabeling

The biological activity of this compound is highly dependent on its specific stereochemistry. Therefore, maintaining stereochemical integrity throughout the radiolabeling process is of utmost importance. The desired stereoisomer for imaging applications is (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid. nih.gov

The synthesis of [18F]this compound starts with a precursor that has the desired stereochemistry built into its structure. A commonly used precursor is (2S,4S)-di-tert-butyl 2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate. The nucleophilic substitution reaction, where the [18F]fluoride displaces a leaving group, is designed to proceed with minimal impact on the chiral centers of the molecule.

After the fluorination step, protecting groups are removed, typically through acid hydrolysis. This deprotection step must be carefully controlled to prevent racemization or epimerization. For instance, the use of 1 M H2SO4 at 100°C for 4 minutes, followed by neutralization, has been shown to achieve over 98% deprotection efficiency while preserving the stereochemical integrity of the final product.

To confirm the stereochemical purity of the final [18F]this compound, chiral high-performance liquid chromatography (HPLC) is employed. This analytical technique can separate and quantify the different stereoisomers. A Chirex 3126 column with a mobile phase of MeCN/CuSO4(aq) can resolve all four possible stereoisomers in under 25 minutes, ensuring an enantiomeric excess of greater than 98%. This rigorous quality control step guarantees that the final radiopharmaceutical product possesses the correct stereochemical configuration for its intended biological target.

Interactive Data Table: Quality Control for Stereochemical Integrity of [18F]this compound

Attribute Specification Method Reference
Enantiomeric Excess ≥98% Chiral HPLC
Radiochemical Purity ≥95% Radio-HPLC
Analytical Column Chirex 3126 (3-cm)
Mobile Phase MeCN/CuSO4(aq)
Analysis Time <25 minutes

Molecular and Cellular Mechanisms of Florilglutamic Acid Action

Interaction with the Cystine/Glutamate (B1630785) Antiporter (xC−/SLC7A11)

The cystine/glutamate antiporter, known as system xC-, is a crucial transporter that exchanges extracellular L-cystine for intracellular L-glutamate. d-nb.infofrontiersin.org This transporter is a heterodimer, meaning it is composed of two different protein subunits: a light chain called SLC7A11 (or xCT) and a heavy chain known as SLC3A2 (or 4F2hc), linked by a disulfide bridge. wikipedia.orgebi.ac.uk SLC7A11 is the subunit that carries out the transport activity. frontiersin.orgebi.ac.uk

Florilglutamic acid is recognized as a potent and specific inhibitor of the system xC- transporter. nih.gov Its primary mechanism of action involves competing with the natural substrates, L-cystine and L-glutamate, for binding to the SLC7A11 subunit. d-nb.infonih.gov This competitive inhibition blocks the normal function of the transporter, which is to import cystine into the cell while exporting glutamate. frontiersin.orgwikipedia.org The affinity of a compound for a transporter is a measure of how strongly it binds. While specific quantitative data for this compound's binding affinity (like Kᵢ or IC₅₀ values) are detailed in specialized literature, its effectiveness as a research tool stems from its high affinity and specificity for the xC- system. nih.gov The ancillary heavy chain, SLC3A2, is understood to be important for the correct trafficking of the light chain to the plasma membrane and can modulate the substrate affinity of the transporter complex. nih.govfrontiersin.org

Table 1: Components and Function of the Cystine/Glutamate Antiporter (System xC-)

Component Other Names Function
Light Chain SLC7A11, xCT The substrate-transporting subunit responsible for the exchange of cystine and glutamate. frontiersin.orgebi.ac.uk It is the direct target of this compound.
Heavy Chain SLC3A2, 4F2hc Acts as a chaperone protein, essential for the proper localization and stability of SLC7A11 at the plasma membrane. ebi.ac.uknih.gov
Overall System System xC- Mediates the one-to-one exchange of extracellular L-cystine for intracellular L-glutamate, independent of sodium. wikipedia.org

Role of SLC7A11 Expression in Experimental Models

The level of SLC7A11 expression in cells is a critical factor determining their response to this compound in experimental settings. d-nb.infonih.gov Cells that have been engineered to overexpress SLC7A11, or cancer cells that naturally have high levels of it, show a greater dependence on cystine uptake for survival. d-nb.infofrontiersin.org Consequently, these cells are more sensitive to the inhibitory effects of compounds like this compound. nih.govfrontiersin.org In contrast, knocking down or inhibiting SLC7A11 has been shown to enhance the sensitivity of tumor cells to a specific type of cell death called ferroptosis. nih.govfrontiersin.org Therefore, experimental models with varying SLC7A11 expression levels are invaluable tools for studying the transporter's role in both normal physiology and in diseases like cancer. wikipedia.orgnih.gov

Involvement in Cellular Redox Homeostasis Research

Cellular redox homeostasis is the maintenance of a balance between reactive oxygen species (ROS) and antioxidants. scielo.br A disruption in this balance leads to oxidative stress, a condition implicated in numerous diseases. mdpi.com

The primary function of the cystine imported by SLC7A11 is to serve as a precursor for the synthesis of glutathione (B108866) (GSH). frontiersin.orgnih.gov Inside the cell, cystine is reduced to two molecules of cysteine, which is the rate-limiting amino acid for the production of GSH. wikipedia.orgmdpi.com GSH is a major intracellular antioxidant. nih.gov The synthesis of GSH occurs in two steps: first, glutamate-cysteine ligase (GCL) combines glutamate and cysteine to form γ-glutamylcysteine; second, glutathione synthetase (GS) adds a glycine (B1666218) molecule to form glutathione. wikipedia.orgnih.gov By blocking the initial cystine uptake, this compound effectively cuts off the supply of the crucial precursor, cysteine, making it a powerful tool for studying the glutathione biosynthesis pathway and the cellular consequences of its disruption. nih.govmdpi.com

By inhibiting SLC7A11 and thereby depleting intracellular glutathione, this compound directly modulates a cell's ability to handle oxidative stress. nih.govmdpi.com GSH is essential for neutralizing ROS, a process often carried out by enzymes like glutathione peroxidase (GPX). nih.govfrontiersin.org When GSH levels fall, ROS can accumulate, leading to damage of cellular components like lipids, proteins, and DNA. mdpi.comfrontiersin.org This accumulation of lipid-based ROS is a key feature of ferroptosis, an iron-dependent form of programmed cell death. frontiersin.orgfrontiersin.org The ability of this compound to induce oxidative stress and ferroptosis makes it a key compound in research aimed at understanding these cellular processes. d-nb.infofrontiersin.org

Table 2: this compound's Impact on Redox Homeostasis

Mechanism Cellular Effect Research Application
Inhibition of SLC7A11 Decreased intracellular cystine and cysteine. nih.gov Studying the role of the xC- transporter in health and disease.
Depletion of Glutathione (GSH) Reduced capacity to neutralize reactive oxygen species (ROS). d-nb.infonih.gov Investigating the cellular response to GSH depletion and the regulation of its synthesis. nih.gov
Induction of Oxidative Stress Accumulation of ROS, leading to lipid peroxidation and potential cell death via ferroptosis. frontiersin.orgmdpi.com Modulating and studying the mechanisms of oxidative stress and ferroptosis. mdpi.comull.es

Interplay with Glutamate Metabolism and Related Pathways

The action of the cystine/glutamate antiporter is intrinsically tied to the metabolism of glutamate. cellsignal.com For every molecule of cystine imported, one molecule of glutamate is exported from the cell. wikipedia.org This process influences both intracellular and extracellular glutamate concentrations. frontiersin.org

By inhibiting this exchange, this compound can alter the normal balance of glutamate. This can lead to an accumulation of glutamate inside the cell and a reduction of its release into the extracellular space. frontiersin.org Glutamate is a key metabolite involved in numerous pathways, including the tricarboxylic acid (TCA) cycle (via its conversion to α-ketoglutarate) and the synthesis of other amino acids. cellsignal.comsigmaaldrich.com Furthermore, in the central nervous system, glutamate is the main excitatory neurotransmitter, and its extracellular levels are tightly controlled. nih.gov Therefore, by modulating the activity of system xC-, this compound can be used in research to probe the complex roles of this transporter in cellular metabolism and glutamatergic signaling. sigmaaldrich.comnih.gov

Insights into the Truncated Tricarboxylic Acid (TCA) Cycle

The conventional Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is a fundamental metabolic pathway essential for cellular energy production through the oxidation of acetyl-CoA. bevital.nobritannica.com However, certain specialized cells exhibit a "truncated" version of this cycle. The prostate, for instance, is characterized by a unique metabolic profile where it produces and secretes high levels of citrate (B86180) via a truncated TCA cycle, a process vital for male fertility. nih.gov

In this altered pathway, the cycle is interrupted after the formation of citrate, which is then accumulated and secreted rather than being fully oxidized. To sustain this constant citrate production, the cycle requires replenishment of intermediates, a process known as anaplerosis. frontiersin.org Research using stable isotope tracer analysis on mouse and human organoid models, which replicate the prostate's unique citrate-secretory program, has revealed a complex metabolic network that fuels this truncated cycle. nih.gov

Key findings indicate that multiple metabolic pathways are involved in sustaining citrate synthesis. nih.gov Beyond the previously known pathway where aspartate replenishes oxaloacetate, studies have shown that glutamine also plays a crucial role. nih.gov Glutamine contributes to citrate synthesis through both glutaminolysis and reductive carboxylation. nih.gov This highlights a more complex and adaptable metabolic profile than was initially understood, demonstrating the intricate mechanisms cells employ to adapt central metabolic pathways for specialized functions. nih.gov

Connections to Glutaminolysis and Glutamine Utilization

Glutaminolysis is a metabolic pathway that catabolizes the amino acid glutamine, playing a critical role in biosynthesis and energy production, particularly in rapidly proliferating cells like cancer cells. mdpi.comnih.gov This process begins with the transport of glutamine into the cell, followed by its conversion to glutamate, catalyzed by the enzyme glutaminase (B10826351) (GLS). frontiersin.orgmdpi.com Subsequently, glutamate is converted into the TCA cycle intermediate, α-ketoglutarate (α-KG), by either glutamate dehydrogenase (GLUD) or various transaminases. mdpi.com

The entry of glutamine-derived α-KG into the TCA cycle serves an anaplerotic function, replenishing cycle intermediates that may have been used for other biosynthetic processes. frontiersin.orgnih.gov This replenishment is vital for maintaining the integrity and function of the TCA cycle, which supports not only energy production but also the synthesis of macromolecules such as nucleotides, non-essential amino acids, and lipids. nih.gov

The dependence of certain cells on glutamine, often termed "glutamine addiction," highlights the importance of glutaminolysis in their survival and growth. embopress.org This metabolic reprogramming allows cells to utilize glutamine as a primary fuel source and a building block for essential molecules. embopress.org Furthermore, glutamine metabolism is integral to maintaining redox homeostasis through the production of the antioxidant glutathione (GSH), for which glutamate is a precursor. frontiersin.orgnih.govdovepress.com

The table below summarizes the key enzymes and products involved in the initial stages of glutaminolysis.

Step Reactant Enzyme Product Metabolic Fate
1GlutamineGlutaminase (GLS1 or GLS2)GlutamateConversion to α-ketoglutarate; Synthesis of glutathione frontiersin.orgmdpi.com
2GlutamateGlutamate Dehydrogenase (GLUD) or Transaminasesα-Ketoglutarate (α-KG)Enters the TCA Cycle for energy and biosynthesis mdpi.com

Investigated Interactions with Other Molecular Entities or Pathways

This compound's primary molecular interaction is with the cystine/glutamate antiporter, system xc-. This transporter is frequently overexpressed in various cancer cells and plays a crucial role in cellular redox balance by importing cystine for the synthesis of the antioxidant glutathione (GSH), while exporting glutamate. frontiersin.org By targeting this transporter, this compound provides a means to study glutamate metabolism and the redox state within tumors.

The interaction with system xc- directly links this compound to pathways regulating cellular stress and survival. The uptake of cystine is essential for mitigating oxidative stress, a common feature of the tumor microenvironment. frontiersin.org The activity of the system xc- transporter can be influenced by the availability of other amino acids, such as cystine, which can in turn affect the utilization of glutamine by tumor cells. frontiersin.org

Furthermore, the metabolic fate of glutamine, which is closely tied to the action of this compound through its interaction with glutamate transport, involves several key cellular signaling and biosynthetic pathways.

Table of Interacting Pathways and Molecules:

Interacting Entity/Pathway Nature of Interaction Significance
System xc- (Cystine/Glutamate Antiporter) This compound is a substrate for this transporter. Allows for targeted uptake into cells with high system xc- expression, enabling imaging and study of glutamate metabolism.
Glutathione (GSH) Synthesis Glutamate, the export product of system xc-, is a precursor for GSH. frontiersin.orgLinks this compound's mechanism to cellular redox homeostasis and antioxidant defense. frontiersin.orgnih.gov
Tricarboxylic Acid (TCA) Cycle Glutamine-derived glutamate is converted to α-ketoglutarate, an anaplerotic substrate for the TCA cycle. frontiersin.orgConnects this compound's target pathway to central carbon metabolism and energy production. nih.gov
Nucleotide and Hexosamine Biosynthesis The amide nitrogen from glutamine is utilized in the synthesis of purines, pyrimidines, and hexosamines. frontiersin.orgHighlights the role of glutamine metabolism, which is indirectly studied via this compound, in cell proliferation and biomass production.

Biological Applications and Metabolic Studies Utilizing Florilglutamic Acid 18f in Research Models

Elucidating Cancer Cell Metabolism in Preclinical Models

Altered metabolism is a key characteristic of cancer cells, which often exhibit increased uptake and utilization of amino acids to fuel their rapid growth and proliferation. dkfz.de Florilglutamic acid (18F) has proven to be instrumental in studying these metabolic alterations in various preclinical cancer models.

Assessment of Metabolic Activity in Experimental Tumors

This compound (18F) allows for the visualization and assessment of metabolic activity within experimental tumors through Positron Emission Tomography (PET) imaging. Studies in animal models bearing tumor xenografts have demonstrated the tracer's ability to accumulate in malignant tissues, providing a clear contrast against healthy background tissue. For instance, in a study involving rats with orthotopic GS9L glioblastoma xenografts, 18F-FSPG showed high tumor uptake, leading to excellent tumor visualization with a high tumor-to-brain ratio of 32.7. plos.org This high contrast is attributed to the specific uptake mechanism of the tracer and its rapid clearance from the blood via the kidneys. plos.org

In comparative studies, 18F-FSPG has shown advantages over other imaging agents. For example, while the absolute tumor uptake of 18F-FSPG was comparable to the commonly used glucose analog 18F-FDG in the GS9L glioblastoma model, the significantly lower uptake of 18F-FSPG in the normal brain resulted in a much higher tumor-to-brain ratio, enhancing tumor delineation. plos.org Similarly, another amino acid tracer, 18F-FET, exhibited lower absolute tumor uptake and a more moderate tumor-to-brain ratio compared to 18F-FSPG. plos.org

The uptake of this compound (18F) has been evaluated in various cancer models, demonstrating its potential across different tumor types.

Cancer ModelKey Findings
Glioblastoma (GS9L) High tumor-to-brain ratio (32.7), superior to 18F-FDG and 18F-FET for tumor visualization. plos.org
Non-Small Cell Lung Cancer (NSCLC) Detected 88% of lesions identified by 18F-FDG, with some additional lesions detected only by 18F-FSPG. nih.gov
Breast Cancer Lower detection rate (41%) compared to NSCLC in one study. nih.gov
Hepatocellular Carcinoma Demonstrated a 75% detection rate for lesions, outperforming conventional imaging methods in some cases.
Prostate Cancer Showed a high tumor detection rate of 89% on a per-patient basis in a multicenter study.

Studying the Role of xC− Transporter in Tumor Biology

The primary mechanism for the cellular uptake of this compound (18F) is the system xC- amino acid transporter. cancer.gov This transporter is a sodium-independent antiporter that exchanges extracellular cystine for intracellular glutamate (B1630785). cancer.gov System xC- is frequently overexpressed in various cancer cells, playing a crucial role in maintaining redox balance by supplying cystine for the synthesis of the antioxidant glutathione (B108866), and also contributing to tumor cell proliferation and chemoresistance. cancer.gov

By acting as a specific substrate for system xC-, this compound (18F) provides a means to non-invasively assess the activity of this transporter in vivo. plos.orgcancer.gov Research has shown a significant correlation between the uptake of 18F-FSPG, as measured by PET, and the expression levels of the xCT subunit of the system xC- transporter in tumor tissues. nih.gov This relationship allows researchers to study the functional status of this transport system and its implications for tumor biology. For example, high 18F-FSPG uptake can indicate tumors with a high capacity for glutamate release and cystine uptake, a metabolic phenotype associated with increased oxidative stress resistance and invasive potential. plos.org

Evaluation of Glutamate Metabolism in Cellular Carcinoma Models

This compound (18F) is a glutamate analog, and its uptake is intrinsically linked to glutamate transport and metabolism. plos.org In hepatocellular carcinoma (HCC) models, for instance, studies have utilized 18F-labeled glutamine, a precursor to glutamate, to investigate glutamine metabolism. nih.gov These studies have shown that different HCC subtypes can have distinct patterns of glutamine metabolism. nih.gov

While this compound (18F) itself is primarily a tool for imaging transporter activity, its use in conjunction with other metabolic probes and analytical techniques helps to build a more comprehensive picture of glutamate metabolism in cancer. plos.org The ability to visualize system xC- activity with 18F-FSPG provides a critical piece of the puzzle in understanding how cancer cells manipulate glutamate gradients and utilize this key amino acid for survival and growth. cancer.gov

Research on Amino Acid Transport and Exchange Systems

The specificity of this compound (18F) for the system xC- transporter makes it a valuable research tool for studying the broader family of amino acid transport and exchange systems. cancer.gov Cancer cells upregulate various amino acid transporters to meet their high metabolic demands. nih.gov Understanding the interplay between these different transport systems is crucial for developing targeted cancer therapies.

Studies using this compound (18F) have helped to functionally characterize the activity of system xC- in different cancer types. nih.gov For example, in a clinical trial involving patients with non-small cell lung cancer and breast cancer, the uptake of 18F-FSPG was directly correlated with the immunohistochemical expression of xCT. nih.gov This provides in vivo evidence for the role of this specific transporter in the metabolic profile of these tumors.

Contributions to Understanding Metabolic Adaptations in Disease Models (non-clinical)

Beyond cancer, the study of metabolic adaptations is relevant to a wide range of diseases. While the primary focus of this compound (18F) research has been in oncology, its ability to probe system xC- activity has implications for other pathological conditions where this transporter is implicated. System xC- plays a role in managing oxidative stress, a process that is central to many diseases. cancer.gov

In non-clinical disease models, this compound (18F) can be used to investigate changes in system xC- activity in response to various stimuli or therapeutic interventions. For example, in models of neuroinflammation or neurodegenerative diseases where glutamate excitotoxicity and oxidative stress are key features, 18F-FSPG could potentially be used to monitor the activity of this transporter in glial cells. The high expression of system xC- transporter mRNA in most brain regions suggests its importance in neural function. plos.org

Research in triple-negative breast cancer models has shown that inhibiting glutaminase (B10826351), a key enzyme in glutamine metabolism, leads to an increase in the cellular glutamine pool size, which could be detected by changes in the uptake of an 18F-labeled glutamine analog. osti.gov This demonstrates how PET imaging with specific amino acid tracers can be used to understand and monitor the metabolic adaptations of cells in response to targeted therapies.

Analytical Methodologies for Florilglutamic Acid Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For florilglutamic acid research, both high-performance liquid chromatography and gas chromatography-mass spectrometry are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net It is particularly well-suited for the analysis of non-volatile and thermally labile molecules like amino acids and their derivatives. In the context of this compound, HPLC is instrumental in assessing the purity of synthetic batches and confirming the identity of the compound in various samples.

Several HPLC methods can be adapted for this compound analysis. Reversed-phase HPLC (RP-HPLC) is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. scielo.org.mxhplc.eu The separation is based on the differential partitioning of the analytes between the two phases. For acidic compounds like this compound, adjusting the pH of the mobile phase is critical to control the ionization state of the molecule and achieve optimal retention and peak shape. scielo.org.mx Ion-pair chromatography can also be employed to enhance the retention of polar, ionizable compounds on reversed-phase columns. scielo.org.mx Hydrophilic Interaction Liquid Chromatography (HILIC) presents another viable option, particularly for highly polar compounds that are poorly retained in reversed-phase systems. scielo.org.mxhplc.euresearchgate.net

The choice of detector is also a key consideration. While UV detection is common, many amino acids, including glutamic acid derivatives, lack a strong chromophore, which can limit sensitivity. nih.gov To overcome this, pre- or post-column derivatization with a UV-active or fluorescent tag is often employed to enhance detection. researchgate.netnih.gov

Table 1: HPLC Parameters for Amino Acid Analysis

ParameterTypical Conditions
Column C18, HILIC
Mobile Phase Acetonitrile/water or Methanol/water gradients with pH modifiers (e.g., formic acid, ammonium (B1175870) acetate)
Detection UV/Vis, Fluorescence, Mass Spectrometry
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and thermally stable compounds. nih.govfrontiersin.org For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility and thermal stability. nih.govperlan.com.pl This typically involves converting the polar functional groups (carboxyl and amino groups) into less polar esters and amides. nih.gov

GC-MS is particularly valuable for metabolomic studies, where the goal is to identify and quantify a wide range of small molecules in a biological sample. nih.govperlan.com.pl In the context of this compound research, GC-MS can be used to analyze its metabolic fate, identifying potential breakdown products or related metabolites in biological fluids or cell cultures. nih.gov The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized compounds, allowing for confident identification. frontiersin.orgsemanticscholar.org The availability of extensive mass spectral libraries further aids in the identification of unknown metabolites. nih.gov

Table 2: GC-MS Derivatization and Analysis Parameters

ParameterTypical Conditions
Derivatization Reagents Silylation agents (e.g., MSTFA), Acylation agents (e.g., PFPA), Esterification agents (e.g., Methanol/HCl)
GC Column Capillary columns with nonpolar or intermediate polarity stationary phases (e.g., DB-5ms)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF)

Radiometric Analysis for Isotope Quantification and Radiochemical Yield

Radiometric analysis involves the use of radioactive isotopes to trace the fate of a molecule in a biological system or to quantify the yield of a chemical reaction. By incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the structure of this compound, its uptake, distribution, metabolism, and excretion can be monitored with high sensitivity.

The amount of radioactivity is typically measured using a liquid scintillation counter or a gamma counter, depending on the type of isotope used. This technique is essential in preclinical studies to determine the pharmacokinetic profile of a new compound. Furthermore, in the synthesis of radiolabeled this compound, radiometric analysis is crucial for determining the radiochemical yield and purity of the final product.

Isotope ratio mass spectrometry (IRMS) is another powerful technique that can be used to measure the relative abundance of stable isotopes, such as ¹³C and ¹⁵N. thermofisher.comnih.govsemanticscholar.orgnih.gov This can provide insights into the metabolic pathways and origins of a compound. thermofisher.comnih.govalexandraatleephillips.com

Computational and Theoretical Investigations of Florilglutamic Acid

Molecular Modeling and Simulation of Transporter Interactions

Molecular modeling and simulations are essential computational tools for investigating the interactions between small molecules like florilglutamic acid and their protein transporters. mdpi.comresearchgate.net These methods can elucidate the binding modes, conformational changes, and energetic landscapes that govern these interactions. creative-biolabs.comnih.gov

Research Findings:

Transporter Specificity: this compound is a substrate for the cystine/glutamate (B1630785) antiporter (system xc-), which is often overexpressed in cancer cells. Computational models can help to understand the structural basis for this specificity.

Binding Site Analysis: By employing techniques such as molecular docking, researchers can predict the binding pose of this compound within the transporter's binding pocket. mdpi.commdpi.com These models can identify key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand, stabilizing the complex. researchgate.netmdpi.com

Homology Modeling: In the absence of an experimentally determined structure for a specific transporter, homology modeling can be used to generate a three-dimensional model based on the known structure of a related protein. researchgate.netnih.gov This allows for initial docking studies and hypothesis generation regarding ligand-transporter interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the transporter-ligand complex, allowing researchers to observe the conformational changes that occur during the transport cycle. mdpi.commdpi.com These simulations can reveal how the binding of this compound induces structural rearrangements in the transporter, facilitating its translocation across the cell membrane.

Interactive Table: Key Transporters and Computational Methods
Transporter System Computational Method Key Insights
Cystine/glutamate antiporter (system xc-) Molecular Docking Prediction of binding affinity and orientation of this compound within the transporter.
Excitatory Amino Acid Transporters (EAATs) Homology Modeling Generation of 3D models to study potential off-target interactions. nih.gov
Various Molecular Dynamics (MD) Simulations Understanding the dynamic changes in the transporter upon binding of this compound. mdpi.commdpi.com

Electronic Structure Analysis and Quantum Chemical Calculations

Electronic structure analysis and quantum chemical calculations provide fundamental insights into the intrinsic properties of this compound, which in turn influence its biological activity. d-nb.inforesearchfeatures.com These methods can be used to calculate a variety of molecular properties that are not readily accessible through experimental means. nih.govchemrxiv.orgrsc.org

Research Findings:

Charge Distribution and Electrostatic Potential: Quantum chemical calculations can determine the partial charges on each atom in the this compound molecule. This information is crucial for understanding its interactions with the polar environment of a transporter's binding site and with surrounding water molecules. The electrostatic potential map can highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential intermolecular interactions. frontiersin.org

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can be related to the molecule's chemical stability and reactivity. frontiersin.org

Molecular Geometry Optimization: These calculations can predict the most stable three-dimensional conformation of this compound. This optimized geometry is a critical input for molecular docking and other simulation studies. frontiersin.org

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computational model. nih.gov

Interactive Table: Calculated Molecular Properties of a Glutamic Acid Analog
Property Calculated Value Significance
HOMO Energy -4.5736 eV Relates to the molecule's ability to donate electrons. frontiersin.org
LUMO Energy Not Specified Relates to the molecule's ability to accept electrons.
Energy Gap Not Specified Indicator of chemical reactivity and stability. frontiersin.org
Chemical Potential (μ) -4.5736 eV Indicates the escaping tendency of an electron from an equilibrium system. frontiersin.org
Electronegativity (χ) 4.5736 eV A measure of the tendency of an atom to attract a bonding pair of electrons. frontiersin.org

Data is for a related nicotinamide (B372718) molecule and is illustrative of the types of properties calculated. frontiersin.org

Prediction of Metabolic Pathways and Transformations

Research Findings:

Site of Metabolism (SOM) Prediction: Algorithms can identify atoms or functional groups within the this compound structure that are most likely to undergo metabolic reactions. nih.gov These predictions are often based on models of common metabolic enzymes, such as cytochrome P450s. mdpi.com

Phase I and Phase II Metabolism: Computational models can simulate various Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. frontiersin.org This allows for the generation of a list of potential metabolites.

Metabolic Pathway Reconstruction: By combining predictions of individual metabolic reactions, it is possible to construct potential metabolic pathways for this compound. nih.govmdpi.comnih.gov These pathways can then be investigated experimentally.

Toxicity Prediction: Some in silico tools can also predict the potential toxicity of the parent compound and its predicted metabolites, which is a critical aspect of drug development. europa.eu

Interactive Table: In Silico Metabolism Prediction Tools
Tool Prediction Type Key Features
BioTransformer Metabolite Prediction Predicts Phase I and Phase II metabolites. frontiersin.org
Meteor Metabolite Prediction Simulates metabolic pathways for xenobiotics. frontiersin.org
SmartCYP Site of Metabolism Predicts which parts of a molecule are likely to be metabolized by cytochrome P450 enzymes. nih.gov
MetaPrint2D Site of Metabolism Uses a data-mining approach to predict sites of Phase I metabolism. nih.gov

In Silico Approaches for Understanding Molecular Behavior

A variety of other in silico approaches contribute to a comprehensive understanding of this compound's molecular behavior. frontiersin.orgwikipedia.org These methods range from broad predictions of physicochemical properties to more complex analyses of structure-activity relationships. mdpi.comnih.gov

Research Findings:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While requiring a dataset of related molecules, QSAR can be used to predict the activity of new analogs of this compound.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This can be used to screen large chemical databases for other molecules that might interact with the same target as this compound.

ADME/Tox Prediction: In silico tools can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity. nih.goveuropa.eu These predictions help to assess the drug-likeness of a molecule early in the development process. For instance, Lipinski's rule of five is a commonly used filter to evaluate the oral bioavailability of a drug candidate. mdpi.com

Interactive Table: Compound Names Mentioned
Compound Name
This compound
Sulfasalazine
L-trans-pyrrolidine-2,4-dicarboxylate

Future Directions and Emerging Research Avenues for Florilglutamic Acid Studies

Development of Advanced Florilglutamic Acid Analogues for Specific Research Questions

The development of novel analogues of this compound is a burgeoning field of research. The primary goal is to create tracers with improved properties, such as enhanced stability and more specific targeting of certain metabolic pathways or transporters.

One area of focus is the creation of N-substituted labeled amino acids. For instance, N-(2-[18F]fluoropropionyl)-L-glutamic acid ([18F]FPGLU) has been synthesized and shows potential for imaging tumors by targeting the amino acid transporters XAG- and Xc-. frontiersin.org Similarly, researchers have developed N-(2-[18F]fluoropropionyl)-L-glutamine ([18F]FPGLN), another analogue, for tumor imaging. nih.gov These N-position analogues represent a strategy to create PET tracers with potentially better imaging characteristics. nih.gov

Another approach involves modifying the carbon backbone of the molecule. For example, 18F-4-(3-fluoropropyl)glutamine has been developed as a probe to study glutamine metabolism in tumor cells. acs.org This particular analogue was designed to overcome some of the challenges associated with the radiosynthesis of other fluorinated glutamine derivatives. acs.org The development of such analogues with different metabolic fates is crucial. While some analogues like 18F-4-fluoroglutamine are incorporated into proteins, others like 18F-4-(3-fluoropropyl)glutamine are not, suggesting different mechanisms of retention within cells. acs.orgcancer.gov This distinction allows researchers to probe specific aspects of glutamine metabolism.

Future research will likely focus on synthesizing a wider array of these analogues to investigate specific biological questions. For example, analogues could be designed to have higher selectivity for particular amino acid transporters, such as ASCT2, LAT1, or the xCT system, which are often upregulated in various diseases. mdpi.comnih.govfrontiersin.org

Integration with Multi-Omics Technologies for Comprehensive Metabolic Profiling

The integration of PET imaging data from this compound with other "omics" technologies, such as metabolomics, proteomics, and genomics, offers a powerful approach for a comprehensive understanding of cellular metabolism. e-enm.orgwindows.net This multi-omics approach can provide a more complete picture of the metabolic reprogramming that occurs in pathological states. biofueljournal.comnih.gov

By combining this compound PET, which provides a whole-body view of glutamine uptake, with tissue-level metabolomics, researchers can correlate tracer uptake with the downstream metabolic fate of glutamine. mdpi.com This can reveal how glutamine is utilized in different pathways, such as the TCA cycle, glutathione (B108866) synthesis, or nucleotide biosynthesis. nih.gov

Furthermore, integrating proteomics data can identify the key enzymes and transporters involved in the altered metabolic pathways. biofueljournal.com For example, an increase in this compound uptake in a specific tissue could be correlated with the overexpression of certain glutamine transporters like SLC1A5 (ASCT2) or SLC7A11 (xCT). nih.gov Genomic and transcriptomic analyses can further elucidate the underlying genetic mutations or altered gene expression profiles that drive these metabolic changes. e-enm.org

This integrated approach is not just for understanding disease but also for identifying potential therapeutic targets and developing personalized medicine strategies. nih.gov By understanding the complete metabolic signature of a disease, researchers can identify vulnerabilities that could be exploited for therapeutic intervention.

Advancements in Radiosynthesis and Automation for Research Applications

The widespread use of this compound and its analogues in research is dependent on efficient and reliable radiosynthesis methods. Future advancements in this area are crucial for making these tracers more accessible.

Current methods for producing 18F-labeled amino acids can be complex. acs.org Therefore, a key area of future research is the development of more streamlined and automated synthesis protocols. Automation is particularly important for ensuring consistent production, improving radiochemical yield and purity, and reducing radiation exposure to personnel.

Researchers are exploring novel labeling strategies to simplify the synthesis process. For instance, ruthenium-based direct aromatic fluorination has been investigated for labeling glutamine derivatives. biorxiv.org The development of new precursors and purification techniques will also contribute to more efficient radiosynthesis.

Improving the stability of the radiolabeled compounds is another important goal. Some fluorinated glutamine isomers have shown instability and defluorination in vivo, which can lead to suboptimal imaging quality. nih.gov Future research will focus on designing and synthesizing analogues that are more resistant to in vivo degradation. cancer.gov

Exploration of Novel Biological Roles in Non-Oncological Contexts (e.g., inflammation, neurobiology, excluding clinical applications)

While much of the research on this compound has been in the context of oncology, there is growing interest in exploring its role in other biological processes, particularly inflammation and neurobiology.

Inflammation: Inflammation is a complex biological response that involves significant metabolic changes in immune cells. nih.gov Activated immune cells often exhibit increased uptake of nutrients like glutamine. Therefore, this compound PET could potentially be used as a non-invasive tool to visualize and quantify inflammation. This could be valuable in preclinical research of inflammatory diseases. google.com For example, it could be used to monitor the activity of inflammatory cells in animal models of autoimmune disorders or atherosclerosis. mdpi.com

Neurobiology: Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system (CNS), and glutamine serves as a key precursor for its synthesis. nih.gov Neuroinflammation, a localized inflammation in the nervous system, is a hallmark of many neurodegenerative diseases and is characterized by the activation of glial cells like microglia and astrocytes. frontiersin.orgnih.gov These activated glial cells can have altered metabolic profiles.

This compound could be a valuable research tool for studying these processes in the brain. PET imaging with this tracer could provide insights into the altered glutamine/glutamate metabolism that occurs in neuroinflammatory and neurodegenerative conditions. frontiersin.org For example, it could be used in animal models to study the metabolic changes associated with diseases like Alzheimer's or Parkinson's disease, where neuroinflammation is a key pathological feature. nih.gov The ability of some amino acid tracers to cross the blood-brain barrier and show low uptake in the normal brain makes them particularly suitable for neuroimaging. frontiersin.org

Q & A

Q. What are the key structural identifiers and spectroscopic characterization methods for Florilglutamic acid (F-18)?

this compound (F-18) is identified by its CAS registry number (1196963-74-2), molecular formula (C₈H₁₄FNO₄), and SMILES notation (OC(=O)C@HN) . For characterization, researchers should employ nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Standard protocols for fluorinated compounds, such as isotope-specific detection (e.g., ¹⁸F radiolabeling validation), are critical .

Q. What experimental protocols are recommended for synthesizing this compound (F-18) in preclinical studies?

Synthesis typically involves radiochemical methods for ¹⁸F incorporation, such as nucleophilic substitution or electrophilic fluorination. Detailed procedures should specify precursor compounds (e.g., boronic ester intermediates), reaction conditions (temperature, solvent), and purification steps (solid-phase extraction or HPLC). Ensure compliance with radiochemical safety protocols and validate yields via radio-TLC or gamma counting .

Q. How should researchers design stability studies for this compound (F-18) under varying storage conditions?

Stability studies require testing degradation kinetics under controlled variables (temperature, pH, light exposure). Use accelerated stability testing (e.g., 40°C/75% RH) and monitor radiochemical purity over time using HPLC with radiometric detection. Compare results against International Council for Harmonisation (ICH) guidelines for radiopharmaceuticals .

Advanced Research Questions

Q. What methodological approaches address contradictions in reported pharmacokinetic (PK) data for this compound (F-18)?

Discrepancies in PK parameters (e.g., half-life, bioavailability) may arise from differences in animal models, dosing protocols, or analytical techniques. To resolve these, standardize in vivo models (e.g., murine vs. primate), use cross-validated LC-MS/MS methods, and apply meta-analysis tools to compare datasets. Reference controlled studies with shared protocols (e.g., NIH guidelines) to isolate variables .

Q. How can researchers optimize this compound (F-18) for targeted delivery in neurological studies?

Advanced strategies include covalent conjugation to blood-brain barrier (BBB)-penetrating peptides (e.g., TAT or Angiopep-2) or encapsulation in lipid nanoparticles. Validate targeting efficacy via in vivo PET imaging and ex vivo autoradiography. Use competitive binding assays to assess receptor specificity and off-target effects .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound (F-18) toxicity studies?

Employ nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons (Bonferroni correction). Include Bayesian hierarchical models to account for inter-study variability in meta-analyses .

Data Validation and Reproducibility

Q. How should researchers validate conflicting in vitro vs. in vivo efficacy data for this compound (F-18)?

Reconcile discrepancies by replicating experiments under harmonized conditions (e.g., cell culture media matching in vivo plasma composition). Use translational biomarkers (e.g., tumor uptake in xenograft models) to bridge in vitro findings. Report negative results transparently and conduct power analyses to ensure adequate sample sizes .

Q. What steps ensure reproducibility in this compound (F-18) radiolabeling protocols across laboratories?

Provide granular details in methods: precursor batch numbers, reaction vessel materials, and quality control thresholds (e.g., radiochemical purity >95%). Use open-access platforms like protocols.io to share step-by-step workflows and raw data. Collaborative ring trials with blinded samples can identify protocol-dependent variability .

Ethical and Reporting Standards

Q. How to comply with ethical guidelines when publishing this compound (F-18) preclinical data?

Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Disclose conflicts of interest and provide Institutional Animal Care and Use Committee (IACUC) approval numbers. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant donors) .

Q. What are the best practices for reporting negative or inconclusive results in this compound (F-18) research?

Publish negative findings in repositories like Zenodo or Figshare to avoid publication bias. Use the "Results Blindness" framework to predefine analysis pipelines, reducing post-hoc data dredging. Engage in preprint platforms (e.g., bioRxiv) for rapid dissemination and peer feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.